molecular formula C25H26N2O2 B3860387 N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE

N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE

Cat. No.: B3860387
M. Wt: 386.5 g/mol
InChI Key: DMERGUBDNVFLGW-YZSQISJMSA-N
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Description

N’-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and 4-tert-butylbenzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazones, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features enable it to interact with cellular components, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE is unique due to its specific structural configuration, which includes a benzyloxyphenyl group and a tert-butylbenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-25(2,3)22-14-12-21(13-15-22)24(28)27-26-17-20-10-7-11-23(16-20)29-18-19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,27,28)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERGUBDNVFLGW-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE
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N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE
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N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE
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N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE
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N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE
Reactant of Route 6
N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE

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